N'-Cyanobenzenecarboximidamide IUPAC name and structure
N'-Cyanobenzenecarboximidamide IUPAC name and structure
An In-depth Technical Guide to N'-Cyanobenzenecarboximidamide: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
N'-Cyanobenzenecarboximidamide, a unique chemical entity featuring a blend of nitrile and imidamide functionalities, stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical identity, logical synthetic pathways, and robust characterization methodologies. We delve into the mechanistic underpinnings of its synthesis and explore its potential as a versatile building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their work.
Core Chemical Identity: Nomenclature and Structural Attributes
Understanding the fundamental properties of a molecule is the bedrock of its application. N'-Cyanobenzenecarboximidamide is a specific constitutional isomer that requires precise identification to distinguish it from related structures.
IUPAC Nomenclature and Synonyms
The formal IUPAC name for the compound is N'-Cyanobenzenecarboximidamide . In literature and chemical databases, it is also commonly referred to by several synonyms:
Its unique Chemical Abstracts Service (CAS) registry number is 17513-09-6 , which serves as a definitive identifier.[1][2][3]
Molecular Structure and Physicochemical Properties
The structure consists of a central benzenecarboximidamide core where one of the nitrogen atoms of the imidamide group is substituted with a cyano (nitrile) group.
Structure:
Figure 1. 2D Structure of N'-Cyanobenzenecarboximidamide.
A summary of its key computed properties is presented in the table below, providing a snapshot for computational modeling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [1][2][3] |
| Molecular Weight | 145.16 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=NC#N)N | [2] |
| InChI Key | JEWFJQWVHWGHOQ-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 62.2 Ų | [2] |
| LogP (Computed) | 1.08 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of N'-Cyanobenzenecarboximidamide is sparse, a logical and efficient pathway can be designed based on established principles of cyanamide chemistry.[4][5] The most direct approach involves the N-cyanation of benzamidine.
Proposed Synthetic Pathway: Electrophilic Cyanation
A reliable method involves the reaction of benzamidine hydrochloride with an electrophilic cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The base is crucial for deprotonating the benzamidine hydrochloride in situ to generate the free benzamidine, which acts as the nucleophile.
The overall reaction scheme is as follows:
Benzamidine HCl + BrCN + Base → N'-Cyanobenzenecarboximidamide + Base·HBr + Base·HCl
The choice of base is critical to the success of the reaction. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid side reactions. The solvent should be inert to the reactants, such as dichloromethane (DCM) or acetonitrile.
Experimental Protocol 1: Synthesis of N'-Cyanobenzenecarboximidamide
Materials:
-
Benzamidine hydrochloride
-
Cyanogen bromide (Caution: Highly toxic)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of benzamidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.
-
Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes. This step generates the free benzamidine base.
-
Cyanation: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. (Extreme caution must be exercised when handling cyanogen bromide).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N'-Cyanobenzenecarboximidamide.
Mechanistic Visualization
The reaction proceeds via a nucleophilic attack of the neutral benzamidine on the electrophilic carbon of cyanogen bromide, followed by elimination of HBr, which is neutralized by the base.
Caption: Proposed mechanism for the synthesis of N'-Cyanobenzenecarboximidamide.
Structural Elucidation and Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.4-7.8 ppm (m, 5H): Aromatic protons of the phenyl ring.δ 5.5-6.5 ppm (br s, 2H): Amine (-NH₂) protons; chemical shift can be variable and peak may be broad. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 ppm: Imidamide carbon (C=N).δ ~135 ppm: Aromatic quaternary carbon.δ 128-132 ppm: Aromatic CH carbons.δ ~115 ppm: Cyano group carbon (-C≡N). |
| FT-IR (ATR) | ~3300-3400 cm⁻¹ (m, sharp): N-H stretching vibrations of the amine group.~2230 cm⁻¹ (s, sharp): C≡N stretching of the cyano group.~1640 cm⁻¹ (s): C=N stretching of the imidamide.~1600, 1450 cm⁻¹ (m): C=C stretching of the aromatic ring. |
| Mass Spectrometry (EI-MS) | m/z 145 [M]⁺: Molecular ion peak.m/z 119: Fragment corresponding to the loss of the cyano group (-CN).m/z 104: Fragment corresponding to the benzonitrile cation.m/z 77: Phenyl cation fragment. |
Relevance and Applications in Drug Discovery
The N'-cyano-imidamide moiety is not merely a chemical curiosity; it holds significant potential as a pharmacophore or a versatile synthetic intermediate in drug discovery.
Bioisosteric Replacement and Pharmacophore Potential
The cyanamide group can act as a bioisostere for other functional groups like amides or carboxylic acids, offering a different profile of hydrogen bonding, polarity, and metabolic stability. The rigid, planar structure can be exploited to orient substituents into specific binding pockets of biological targets. Nitrogen-containing heterocycles, often derived from cyanamide precursors, are key scaffolds in numerous pharmaceuticals.[5]
A Building Block for Privileged Scaffolds
N'-Cyanobenzenecarboximidamide is an excellent precursor for synthesizing heterocyclic compounds of high medicinal value, such as aminobenzimidazoles or aminobenzoxazoles, which have shown promise as kinase inhibitors, antihistamines, and antibacterial agents.[10] Its dual functionality allows for diverse chemical transformations, making it a valuable starting point for generating compound libraries for high-throughput screening.
Proposed Drug Discovery Workflow
The integration of N'-Cyanobenzenecarboximidamide into a drug discovery pipeline would follow a structured, multi-stage process.
Caption: A typical workflow for utilizing the scaffold in drug discovery.
Experimental Protocol 2: General Kinase Inhibition Assay (Example Application)
Objective: To screen N'-Cyanobenzenecarboximidamide or its derivatives for inhibitory activity against a target protein kinase (e.g., Aurora Kinase).
Principle: This protocol describes a generic luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the signal.
Materials:
-
Target Kinase and its specific substrate peptide
-
N'-Cyanobenzenecarboximidamide (or derivative library) dissolved in DMSO
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microplates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of compound solutions (at various concentrations) and DMSO (for positive and negative controls) into the 384-well plates.
-
Kinase Addition: Add 5 µL of the kinase/substrate mixture in kinase buffer to all wells except the negative controls (which receive buffer only).
-
Initiation of Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final volume is 10 µL. Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibition) and negative (100% inhibition/no kinase activity) controls. Plot the data to determine the IC₅₀ value.
Conclusion
N'-Cyanobenzenecarboximidamide represents a molecule with significant untapped potential. Its well-defined structure, accessible synthesis, and versatile reactivity make it an attractive tool for chemists. For drug discovery professionals, it serves as a valuable starting point for the design of novel bioactive agents and the exploration of new chemical space. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply this compound in advanced research settings.
References
-
Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic methods for N-cyanobenzamides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyanobenzene-1-carboximidamide. Retrieved from [Link]
-
ChemBK. (n.d.). N'-cyanobenzenecarboximidamide hydrochloride. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported approaches of cyanamide synthesis. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
-
PubMed. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. Retrieved from [Link]
-
University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]
-
University Course Content. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N'-CYANOBENZENECARBOXIMIDAMIDE | 17513-09-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 8. lehigh.edu [lehigh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
